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molecular formula C21H16O3 B047835 Desyl benzoate CAS No. 1459-20-7

Desyl benzoate

Cat. No. B047835
M. Wt: 316.3 g/mol
InChI Key: FGOSBCXOMBLILW-UHFFFAOYSA-N
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Patent
US06333414B1

Procedure details

1 g of desyl benzoate and 0.5 g of thiourea (2 eq.) are added to 10 ml of dimethylformamide in a reactor. The solution is left stirring at 160° C. for 7 hours.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH:10]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:25]C(N)=S>CN(C)C=O>[C:2]1([C:1]2[O:9][C:10]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:25]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirring at 160° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution is left

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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